(3R)-1,2,3,4-Tetrahydroquinolin-3-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

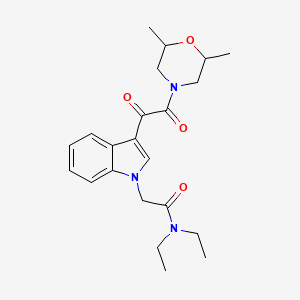

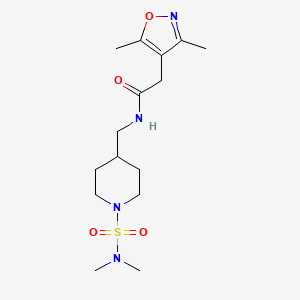

“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 g/mol . The compound is also known by other names such as “®-1,2,3,4-Tetrahydroquinolin-3-ol” and "MFCD19227469" .

Molecular Structure Analysis

The compound has a complex structure with a tetrahydroquinoline backbone . The InChI code for the compound is “InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1” and the InChIKey is "BCUWDJPRIHGCRN-MRVPVSSYSA-N" .Physical And Chemical Properties Analysis

“(3R)-1,2,3,4-Tetrahydroquinolin-3-OL” has a molecular weight of 149.19 g/mol . It has a topological polar surface area of 32.3 Ų and a complexity of 138 . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Biological Applications

(3R)-1,2,3,4-Tetrahydroquinolin-3-OL is a chiral compound that finds extensive use in asymmetric synthesis, serving as a building block for biologically active molecules. A critical application involves its use in the asymmetric Pictet–Spengler reaction for synthesizing natural products and biologically active compounds, especially alkaloids. These compounds are pivotal due to their significant biological properties, such as antibacterial and antifungal activities. The versatility of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL in facilitating the synthesis of complex natural products underscores its importance in medicinal chemistry and drug development (Heravi, Malmir, & Zadsirjan, 2018).

Catalytic Asymmetric Synthesis

Further research highlights its role in catalytic asymmetric synthesis methods, particularly in the hydrogenation of quinolines. Optically pure tetrahydroquinolines, derived from (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, are essential in pharmaceuticals and agrochemicals synthesis. These methods enable the efficient production of compounds with specific chirality, crucial for the biological activity of many drugs (Wang et al., 2009).

Antibiotic Discovery

In the search for new antibiotics, derivatives of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL have shown promise. The discovery of helquinoline, a tetrahydroquinoline derivative with notable biological activity against bacteria and fungi, showcases the potential of (3R)-1,2,3,4-Tetrahydroquinolin-3-OL derivatives in developing new antimicrobial agents. This highlights the critical role of tetrahydroquinoline compounds in antibiotic research and their potential to address the growing concern of antibiotic resistance (Asolkar et al., 2004).

Advancements in Chemistry

The research on tetrahydroquinolines, including (3R)-1,2,3,4-Tetrahydroquinolin-3-OL, has significantly progressed, encompassing synthesis, biological applications, and the development of new methodologies for constructing tetrahydroquinoline scaffolds. This body of work contributes to the broader field of chemical research by offering new strategies for synthesizing pharmacologically relevant compounds, highlighting the importance of tetrahydroquinolines in medicinal chemistry and drug discovery (Muthukrishnan, Sridharan, & Menéndez, 2019).

Safety And Hazards

Propiedades

IUPAC Name |

(3R)-1,2,3,4-tetrahydroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUWDJPRIHGCRN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1,2,3,4-Tetrahydroquinolin-3-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890673.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2890674.png)

![1-(3-bromophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2890677.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)

![3-Fluorosulfonyloxy-5-[[(1R,2R)-2-methoxycyclohexyl]carbamoyl]pyridine](/img/structure/B2890684.png)

![6-Chloro-4-[(3,4-dimethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2890690.png)